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Compound of Interest

Compound Name: 2-Amino-5,6-diethylindane

Cat. No.: B1589318

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the International Union of Pure and Applied
Chemistry (IUPAC) nomenclature for the molecule commonly known as 2-Amino-5,6-
diethylindane. Understanding the systematic naming conventions is critical for unambiguous
scientific communication, database searching, and regulatory submissions. This document
deconstructs the name to clarify the underlying principles and provides a systematic approach
to naming substituted indane derivatives.

The Preferred IUPAC Name (PIN)

The common name "2-Amino-5,6-diethylindane” is widely used and understood in many
contexts. However, for formal scientific and regulatory purposes, the Preferred IUPAC Name
(PIN) is 5,6-diethyl-2,3-dihydro-1H-inden-2-amine[1]. This systematic name precisely describes
the molecular structure according to a hierarchical set of rules.

Table 1: Compound Identifiers
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Identifier Value

Preferred IUPAC Name 5,6-diethyl-2,3-dihydro-1H-inden-2-amine[1]
Common Name 2-Amino-5,6-diethylindane[1]

CAS Number 312753-70-1[1]

Molecular Formula CisHioN[1]

Molecular Weight 189.30 g/mol [1]

Deconstruction of the IUPAC Name: A Foundational
Approach

The IUPAC name can be broken down into its constituent parts, each conveying specific
structural information. This deconstruction is essential for understanding the logic behind the
nomenclature.

The Parent Hydride: From Indene to Indane

The core of the molecule is a bicyclic system. The systematic name is derived from "indene," a
fused ring system consisting of a benzene ring and a cyclopentene ring.

e Indene: The unsaturated parent structure.

¢ |Indane: A common name for the saturated version, where the double bond in the five-
membered ring is reduced. The preferred IUPAC name for this saturated parent is 2,3-
dihydro-1H-indene[2].

The term "2,3-dihydro" specifies that the saturation occurs at positions 2 and 3 of the indene
ring system. The "1H" indicates the presence of a saturated carbon at position 1, which is a
standard convention in naming fused ring systems to specify the location of indicated
hydrogen.

Numbering the Indane Ring System

Correct numbering is the cornerstone of locating substituents. For fused ring systems like
indane, IUPAC rules dictate a specific orientation and numbering sequence. The system is
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oriented to place the five-membered ring to the right, and numbering begins at the bridgehead
carbon that is not part of the fusion and proceeds into the smaller ring first.

The diagram below, generated using Graphviz, illustrates the correct IUPAC numbering of the
2,3-dihydro-1H-indene parent structure.

Figure 1: IUPAC numbering of the 2,3-dihydro-1H-indene parent hydride.

Applying Substituents

With the parent structure named and numbered, the final step is to add the substituents as
prefixes or suffixes in alphabetical order.

e Principal Functional Group: The amino group (-NHz) is the principal functional group.
According to IUPAC rules, amines are named using the suffix "-amine" attached to the name
of the parent hydride[3]. Its position is indicated by the locant '2', leading to "-2-amine".

o Other Substituents: The two ethyl groups (-CH2CHs) are treated as substituent prefixes.
Their positions on the benzene ring are at carbons 5 and 6. This is denoted as "5,6-diethyl-".

Combining these elements alphabetically (diethyl before amine) and attaching them to the
parent name results in the full Preferred IUPAC Name: 5,6-diethyl-2,3-dihydro-1H-inden-2-
amine.

Systematic Protocol for IUPAC Name Generation

For researchers encountering similar structures, a reproducible protocol is invaluable. The
following workflow outlines the systematic process for naming substituted indane derivatives,
consistent with IUPAC recommendations[4].
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Figure 2: Step-by-step workflow for the systematic naming of substituted indanes.

Context and Application
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The compound 5,6-diethyl-2,3-dihydro-1H-inden-2-amine is not merely an academic example
of nomenclature. It serves as a key reagent in the synthesis of more complex pharmaceutical
molecules[5]. For instance, it is a building block in the synthesis of Indacaterol, a long-acting
beta-adrenoceptor agonist used in the management of chronic obstructive pulmonary disease
(COPD)[5]. The unambiguous identification of such precursors is paramount in pharmaceutical
development, quality control, and patent literature, underscoring the practical importance of
adhering to systematic IUPAC nomenclature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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